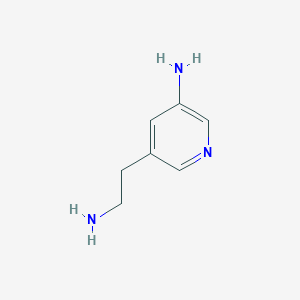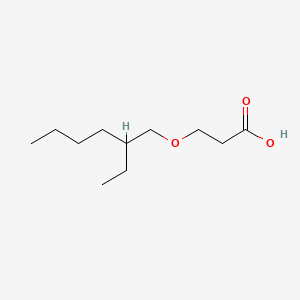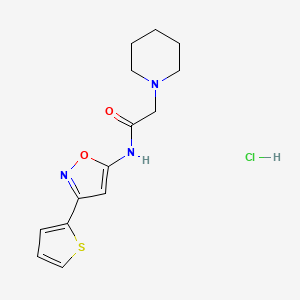
5-(2-Aminoethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)pyridin-3-amine is an organic compound with the chemical formula C7H11N3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with ethylenediamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 5-(2-nitroethyl)pyridin-3-amine using a palladium catalyst. This process involves the reduction of the nitro group to an amino group under hydrogen gas pressure. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
5-(2-Aminoethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 5-(2-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to act as a ligand, binding to metal ions or enzymes and modulating their activity. In biological systems, it can interact with receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
2-Aminoethylpyridine: Lacks the additional amino group on the pyridine ring.
3-Aminopyridine: Contains only one amino group attached to the pyridine ring.
4-(2-Aminoethyl)pyridine: The aminoethyl group is attached to a different position on the pyridine ring.
Uniqueness
5-(2-Aminoethyl)pyridin-3-amine is unique due to the presence of both an aminoethyl group and an additional amino group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to participate in multiple types of chemical reactions and its versatility as a building block make it a valuable molecule in scientific research and industrial applications.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
5-(2-aminoethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2,8-9H2 |
InChIキー |
IBKPKYDYGZVLRT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)
![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)


![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)

![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
